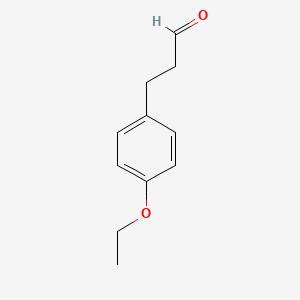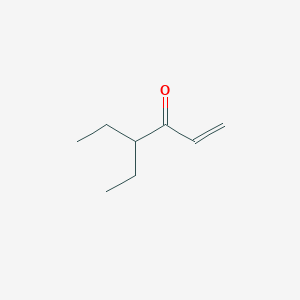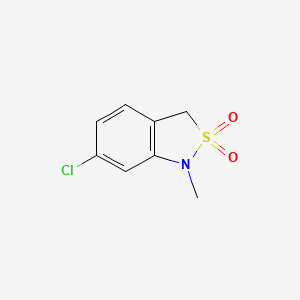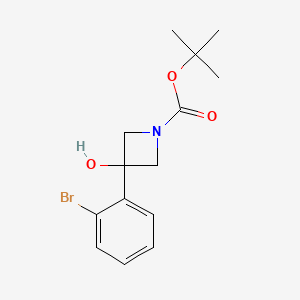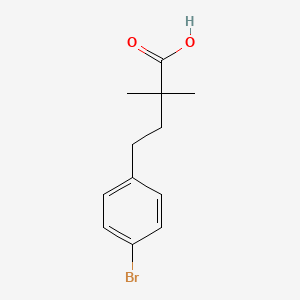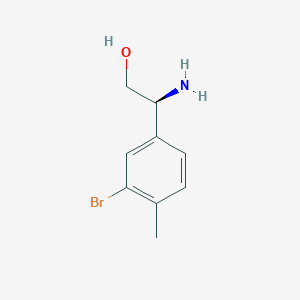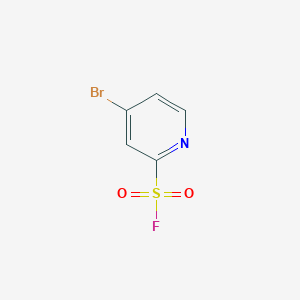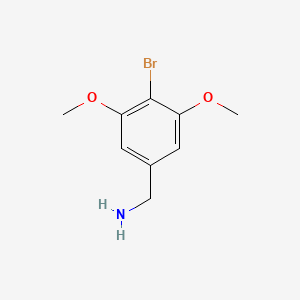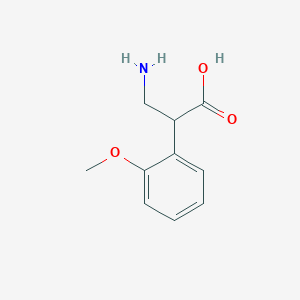
(1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. It features a cyclohexene ring substituted with an amino group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid typically involves the asymmetric hydroboration of cyclopentadiene derivatives. One common method includes the hydroboration of 5-substituted cyclopentadienes followed by oxidation to yield the desired compound . The reaction conditions often require the use of specific catalysts and reagents to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes using specialized equipment to handle the reagents and maintain the necessary reaction conditions. The scalability of the process is crucial for producing the compound in sufficient quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like lead tetraacetate , reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
(1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Mechanism of Action
The mechanism by which (1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. The molecular targets and pathways involved vary based on the compound’s structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminocyclohexene derivatives and chiral amino acids. Examples are:
- (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylic acid
- (1R,5R)-5-iodocyclopent-2-en-1-ylmethanesulfonamide
Uniqueness
What sets (1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid apart is its unique combination of an amino group and a carboxylic acid group on a cyclohexene ring, providing distinct reactivity and versatility in synthesis. Its chiral nature also makes it valuable in the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and other applications.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c8-6-3-1-2-5(4-6)7(9)10/h1,3,5-6H,2,4,8H2,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
QOUDZMWPQSGONB-RITPCOANSA-N |
Isomeric SMILES |
C1C=C[C@@H](C[C@@H]1C(=O)O)N |
Canonical SMILES |
C1C=CC(CC1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


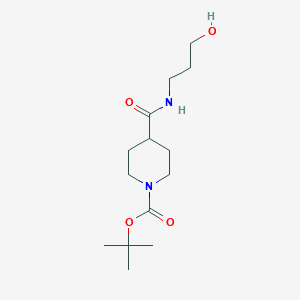
![2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride](/img/structure/B13552391.png)
